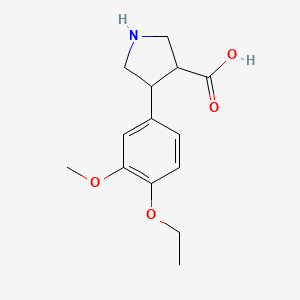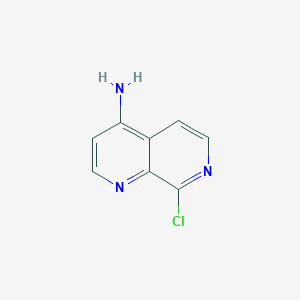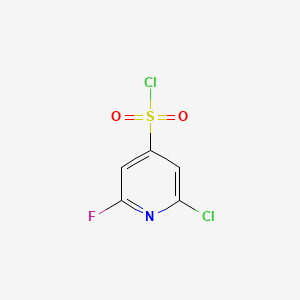![molecular formula C13H9BrN2O B14863030 3-Bromo-2-cyclopropylfuro[2,3-b]quinoxaline](/img/structure/B14863030.png)
3-Bromo-2-cyclopropylfuro[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-cyclopropylfuro[2,3-b]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a bromine atom and a cyclopropyl group, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-cyclopropylfuro[2,3-b]quinoxaline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-bromoaniline with cyclopropyl ketone in the presence of a base, followed by cyclization to form the furoquinoxaline ring system. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-cyclopropylfuro[2,3-b]quinoxaline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The furoquinoxaline ring system can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to introduce various substituents.
Bases: Such as potassium carbonate, used to deprotonate intermediates and facilitate reactions.
Oxidizing Agents: Such as hydrogen peroxide, used to oxidize the compound to higher oxidation states.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation reactions can produce quinoxaline N-oxides .
Scientific Research Applications
3-Bromo-2-cyclopropylfuro[2,3-b]quinoxaline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used as a probe to study various biological processes and pathways.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 3-Bromo-2-cyclopropylfuro[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit kinase activity by binding to the active site of the enzyme, preventing substrate binding and subsequent phosphorylation events .
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxaline: Another heterocyclic compound with similar structural features and biological activities.
Pyrrolo[2,3-b]quinoxaline: Known for its antioxidant and anticancer properties.
Thiazolo[4,5-b]quinoxaline: Studied for its antimicrobial and anticancer activities.
Uniqueness
3-Bromo-2-cyclopropylfuro[2,3-b]quinoxaline is unique due to the presence of the bromine atom and the cyclopropyl group, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity and biological activity, making it a valuable subject for research in various scientific fields .
Properties
Molecular Formula |
C13H9BrN2O |
|---|---|
Molecular Weight |
289.13 g/mol |
IUPAC Name |
3-bromo-2-cyclopropylfuro[3,2-b]quinoxaline |
InChI |
InChI=1S/C13H9BrN2O/c14-10-11-13(17-12(10)7-5-6-7)16-9-4-2-1-3-8(9)15-11/h1-4,7H,5-6H2 |
InChI Key |
OSRGBEKUJCDUHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C3=NC4=CC=CC=C4N=C3O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


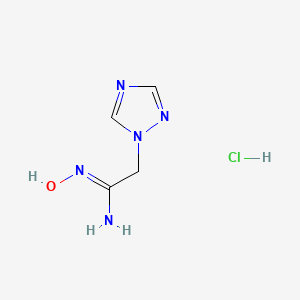
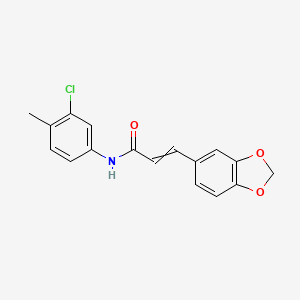
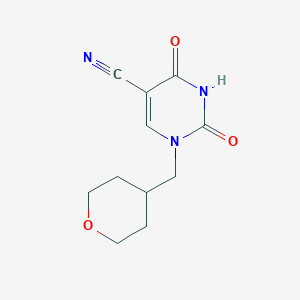
![6,13-dihydroxy-7-methoxy-14-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B14862963.png)
![2-hydroxy-1,5-dimethyl-8-[2-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B14862970.png)
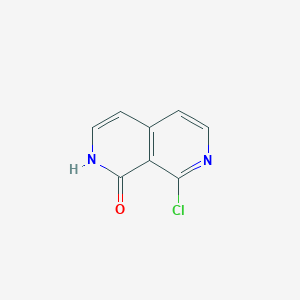

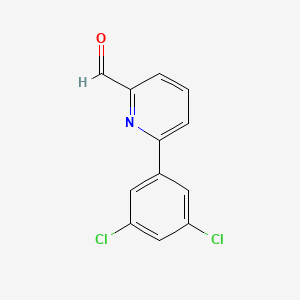
![[(4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[2-[(E)-2-methylbut-2-enoyl]oxy-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate](/img/structure/B14862995.png)
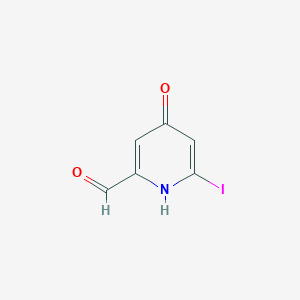
![3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octane](/img/structure/B14863003.png)
